1-Benzyl-3-(3-chlorophenyl)-1-methylurea
Description
1-Benzyl-3-(3-chlorophenyl)-1-methylurea is a urea derivative featuring a benzyl group, a methyl substituent on the urea nitrogen, and a 3-chlorophenyl moiety. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .
Properties
Molecular Formula |
C15H15ClN2O |
|---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-benzyl-3-(3-chlorophenyl)-1-methylurea |
InChI |
InChI=1S/C15H15ClN2O/c1-18(11-12-6-3-2-4-7-12)15(19)17-14-9-5-8-13(16)10-14/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
FGPTUNAAGHUJFF-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural analogs, focusing on substituents, applications, and physicochemical properties:
Physicochemical Properties
- Hydrogen Bonding : Intramolecular hydrogen bonding in urea derivatives (e.g., N–H···S=C or N–H···O=C) influences stability and solubility. For example, 1-benzyl-3-(4-phenyl-thiazol-2-yl)-thiourea exhibits an N–H shift at 11.49 ppm in NMR, indicative of strong intramolecular interactions .
- Acid-Base Behavior : The methoxy-substituted analog (1-benzyl-3-(4-chlorophenyl)-1-methoxyurea) has a predicted pKa of 12.75, suggesting moderate basicity, which may affect bioavailability .
Key Research Findings
Substituent Position Matters : The chlorine position on the phenyl ring (3- vs. 4-) significantly alters biological activity and physicochemical behavior. For instance, 3-chlorophenyl derivatives show antimicrobial activity, whereas 4-chlorophenyl analogs may prioritize different targets .
Hydrogen Bonding as a Design Tool : Intramolecular interactions in ureas can be manipulated to enhance stability or solubility, as seen in NMR shifts .
Agrochemical vs. Pharmaceutical Applications : Dichlorophenyl substituents (e.g., acetochlor) favor herbicidal use, while benzyl-urea frameworks are explored for drug development .
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